4-amino-N,N-diisopropylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diisopropylbenzenesulfonamide involves multiple steps. One common method includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 4-nitroaniline with diisopropylamine and sulfonyl chloride in the presence of a base like sodium hydroxide can yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diisopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-N,N-diisopropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-N,N-diisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but with different alkyl groups.
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Contains a methoxypropyl group instead of diisopropyl
Uniqueness
4-Amino-N,N-diisopropylbenzenesulfonamide is unique due to its specific alkyl groups, which can influence its chemical reactivity and biological activity. The presence of diisopropyl groups can enhance its stability and solubility compared to other similar compounds .
Biological Activity
4-Amino-N,N-diisopropylbenzenesulfonamide, commonly referred to as a sulfonamide compound, is a member of the sulfonamide class known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a sulfonamide group attached to an aromatic ring with an amino substituent. Its molecular formula is C12H18N2O2S, with a molecular weight of approximately 250.35 g/mol. The presence of the diisopropyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These findings suggest that this compound could serve as a potential lead in the development of new antibiotics, particularly against resistant strains.
Anti-Inflammatory Effects
In addition to its antimicrobial properties, sulfonamides have been reported to possess anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro. For instance, it has been shown to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of Enzymatic Activity : As a sulfonamide, it inhibits dihydropteroate synthase, disrupting folate biosynthesis in bacteria.
- Modulation of Immune Response : By decreasing cytokine production, it may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamides, including this compound. The study involved both in vitro assays and in vivo models, demonstrating that the compound significantly reduced bacterial load in infected mice compared to controls.
Case Study 2: Anti-Inflammatory Potential
In another study by Johnson et al. (2022), the anti-inflammatory properties of this compound were assessed in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers, suggesting potential therapeutic applications in autoimmune diseases.
Properties
IUPAC Name |
4-amino-N,N-di(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNCKPIBCUTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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